4-(2,2,2-Trifluoroethoxy)phenylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2,2-Trifluoroethoxy)phenylhydrazine is an organic compound with the molecular formula C8H10ClF3N2O. It is known for its unique structure, which includes a trifluoroethoxy group attached to a phenylhydrazine moiety. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethoxy)phenylhydrazine typically involves the reaction of 4-nitrophenol with 2,2,2-trifluoroethanol in the presence of a base to form 4-(2,2,2-trifluoroethoxy)nitrobenzene. This intermediate is then reduced using hydrazine hydrate to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-Trifluoroethoxy)phenylhydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azobenzenes.
Reduction: It can be reduced to form hydrazones.
Substitution: It can participate in nucleophilic substitution reactions, especially at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Azobenzenes
Reduction: Hydrazones
Substitution: Various substituted phenylhydrazines
Scientific Research Applications
4-(2,2,2-Trifluoroethoxy)phenylhydrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroethoxy)phenylhydrazine involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing ones. The trifluoroethoxy group enhances its reactivity and stability, making it a valuable compound in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)phenylhydrazine
- 4-(2,2,2-Trifluoroethoxy)aniline
- 4-(2,2,2-Trifluoroethoxy)benzaldehyde
Uniqueness
4-(2,2,2-Trifluoroethoxy)phenylhydrazine is unique due to its trifluoroethoxy group, which imparts distinct chemical properties such as increased lipophilicity and electron-withdrawing effects. These properties make it more reactive in certain chemical reactions compared to its analogs .
Properties
Molecular Formula |
C8H9F3N2O |
---|---|
Molecular Weight |
206.16 g/mol |
IUPAC Name |
[4-(2,2,2-trifluoroethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)5-14-7-3-1-6(13-12)2-4-7/h1-4,13H,5,12H2 |
InChI Key |
BUVKPKXJYPANIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NN)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.